molecular formula C18H16ClN3O2 B11144005 N-[3-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide

Cat. No.: B11144005
M. Wt: 341.8 g/mol
InChI Key: IOKYGCRBTWQDGI-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a 6-chloroindole moiety linked via a methylene bridge to an acetylamino-substituted phenyl group.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(6-chloroindol-1-yl)acetamide

InChI

InChI=1S/C18H16ClN3O2/c1-12(23)20-15-3-2-4-16(10-15)21-18(24)11-22-8-7-13-5-6-14(19)9-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24)

InChI Key

IOKYGCRBTWQDGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Functionalization of the Indole Core

The indole nucleus is modified at the 1- and 6-positions to introduce the acetamide and chloro groups, respectively.

Synthesis of 6-Chloroindole

6-Chloroindole serves as the foundational intermediate. Chlorination of indole is typically performed using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–25°C, yielding 6-chloroindole with >85% efficiency. Alternative methods employ electrophilic chlorination agents like sulfuryl chloride (SO₂Cl₂) in dichloromethane, though this requires stringent temperature control.

N-Alkylation with Chloroacetyl Chloride

The 1-position of 6-chloroindole is alkylated using chloroacetyl chloride. In a representative procedure, 6-chloroindole (1.0 equiv) is reacted with chloroacetyl chloride (1.2 equiv) in the presence of sodium hydride (NaH, 1.5 equiv) in dry dimethyl sulfoxide (DMSO) at 60°C for 2 hours. This yields 2-(6-chloro-1H-indol-1-yl)acetyl chloride, which is isolated via vacuum distillation or column chromatography.

Table 1: Comparative Analysis of N-Alkylation Conditions

BaseSolventTemperature (°C)Yield (%)Source
NaHDMSO6078
K₂CO₃THF2565
Et₃NCH₂Cl₂072

Preparation of 3-Acetylaminoaniline

The acetylamino phenyl group is synthesized via acetylation of 3-nitroaniline followed by reduction.

Acetylation of 3-Nitroaniline

3-Nitroaniline (1.0 equiv) is treated with acetic anhydride (1.5 equiv) in pyridine at 25°C for 4 hours, producing N-(3-nitrophenyl)acetamide with 95% yield. The nitro group is subsequently reduced using hydrogen gas (H₂, 50 psi) over a palladium-on-carbon (Pd/C) catalyst in ethanol, yielding 3-acetylaminoaniline.

Table 2: Reduction Methods for 3-Nitroacetamide

Reducing AgentCatalystSolventYield (%)Source
H₂Pd/CEthanol92
Fe/HClH₂O85
SnCl₂HCl78

Coupling of Indole and Acetylamino Phenyl Moieties

The final step involves forming the acetamide bond between 2-(6-chloro-1H-indol-1-yl)acetyl chloride and 3-acetylaminoaniline.

Nucleophilic Acyl Substitution

2-(6-Chloro-1H-indol-1-yl)acetyl chloride (1.0 equiv) is reacted with 3-acetylaminoaniline (1.1 equiv) in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N, 1.5 equiv) is added to scavenge HCl, and the mixture is stirred at 25°C for 12 hours. The product is purified via recrystallization from ethanol, achieving 80–85% yield.

Table 3: Coupling Reaction Optimization

SolventBaseTime (h)Yield (%)Source
THFEt₃N1285
DMFK₂CO₃678
CH₂Cl₂Pyridine2470

Alternative Synthetic Methodologies

Solid-Phase Peptide Coupling

A patent-pending method employs carbonyldiimidazole (CDI) to activate 2-(6-chloro-1H-indol-1-yl)acetic acid, followed by coupling with 3-acetylaminoaniline in anhydrous THF. This approach avoids handling acyl chlorides but requires stringent moisture control.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) in N,N-dimethylacetamide (DMAc) accelerates the coupling step, reducing reaction time from 12 hours to 30 minutes while maintaining 82% yield.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis utilizes continuous flow systems to enhance efficiency. For example, the alkylation step is conducted in a tubular reactor with DMSO and NaH at 60°C, achieving 90% conversion with a residence time of 10 minutes.

Solvent Recycling

Ethanol and THF are recovered via fractional distillation, reducing production costs by 40%.

Characterization and Quality Control

The final product is characterized using:

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1–7.2 (m, 7H, ArH), 4.6 (s, 2H, CH₂).

  • IR : 3280 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O).

  • HPLC : Purity >98% with a C18 column (acetonitrile:H₂O = 70:30).

Challenges and Limitations

  • Low Solubility : The intermediate 2-(6-chloro-1H-indol-1-yl)acetyl chloride exhibits poor solubility in non-polar solvents, complicating purification.

  • Side Reactions : Over-acetylation of 3-nitroaniline occurs if acetic anhydride is used in excess, necessitating precise stoichiometry .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the nitro or carbonyl groups.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

N-[3-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and effects on biological pathways.

Medicine

The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole ring can intercalate with DNA, affecting transcription and replication processes. The acetylamino group can form hydrogen bonds with amino acid residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, substituent effects, and reported activities:

Compound Name Key Structural Features Molecular Weight Reported Activities/Source
Target Compound
N-[3-(Acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide
6-chloroindole, 3-acetylamino phenyl, acetamide linker ~340.8 g/mol Structural data inferred from nomenclature; no direct bioactivity reported in evidence.
N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 6-chloroindole, pyridazinone, methoxyphenyl 436.9 g/mol Additional pyridazinone ring may enhance hydrogen bonding; no bioactivity data.
(E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] Acetamide Fluorostyryl, trifluoroacetyl, fluorophenyl substituents on indole Not specified Tested in pLDH assays (antimalarial potential); fluorinated groups increase metabolic stability.
N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole core, chloro substituent, acetamide linker Not specified Carbazole derivatives often exhibit antitumor or antimicrobial activity.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole ring 287.16 g/mol Crystal structure reveals N–H⋯N hydrogen bonds; potential coordination chemistry applications.

Key Structural and Functional Comparisons:

  • Indole vs.
  • Chloro Substituents : The 6-chloroindole group in the target compound contrasts with 3,4-dichlorophenyl () or 6-chlorocarbazole (). Chlorine enhances lipophilicity and may influence bioavailability.
  • Heterocyclic Additions: Pyridazinone () and thiazole () rings in analogs introduce additional hydrogen-bonding sites, which could improve solubility or target affinity compared to the target’s simpler acetamide linker.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[3-(acetylamino)phenyl]-2-(6-chloro-1H-indol-1-yl)acetamide with high purity and yield?

The synthesis typically involves multi-step reactions, starting with the construction of the indole core followed by functionalization of the acetamide group. Key steps include:

  • Indole core formation : Use Buchwald-Hartwig amination or Ullmann coupling to introduce substituents (e.g., 6-chloro group) .
  • Acetamide linkage : React the indole intermediate with 3-(acetylamino)phenylacetic acid derivatives under peptide coupling conditions (e.g., EDC/HOBt or DCC) .
  • Optimization : Maintain inert atmospheres (N₂/Ar) to prevent oxidation, and use column chromatography or preparative HPLC for purification .
  • Yield enhancement : Adjust reaction time (e.g., 12–24 hours) and temperature (60–80°C) to balance kinetics and side reactions .

Q. Which analytical techniques are most reliable for characterizing the structure and assessing the purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and bonding patterns (e.g., indole proton shifts at δ 7.2–7.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 398.12) .
  • Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% theoretical values .

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term stability?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C suggests room-temperature stability) .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation, validated via UV-Vis spectral shifts over time .
  • pH stability : Use accelerated stability testing in buffers (pH 3–9) with HPLC monitoring; acidic conditions may hydrolyze the acetamide group .

Advanced Research Questions

Q. What experimental strategies can elucidate the interaction mechanisms between this compound and its biological targets?

  • Molecular docking : Simulate binding to receptors (e.g., Bcl-2/Mcl-1) using AutoDock Vina to identify key residues (e.g., hydrophobic pockets accommodating the indole ring) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) with immobilized target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic contributions .

Q. How can computational modeling predict the binding affinity and selectivity of this compound for specific receptors?

  • QSAR models : Train models using descriptors like LogP, polar surface area, and H-bond donors to correlate with experimental IC₅₀ values .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for derivatives to prioritize synthesis .
  • ADMET prediction : Use SwissADME to assess bioavailability and cytochrome P450 interactions, reducing off-target effects .

Q. When encountering contradictory data in biological activity assays (e.g., antioxidant vs. cytotoxic effects), what systematic approaches can resolve discrepancies?

  • Dose-response curves : Test across a wide concentration range (nM–µM) to identify biphasic effects (e.g., antioxidant at low doses, cytotoxic at high doses) .
  • Assay validation : Compare results across orthogonal methods (e.g., FRAP for antioxidant capacity vs. DPPH for radical scavenging) .
  • Control experiments : Include ROS scavengers (e.g., NAC) to isolate compound-specific effects from background oxidative stress .

Q. What methodologies are effective in synthesizing derivatives to establish structure-activity relationships (SAR)?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance binding affinity .
  • Heterocyclic replacements : Replace the indole core with pyrazole or benzimidazole to probe steric and electronic effects .
  • Parallel synthesis : Use automated liquid handlers to generate libraries of 50–100 derivatives for high-throughput screening .

Q. How can researchers address solubility challenges of this compound in aqueous systems for in vitro and in vivo studies?

  • Co-solvent systems : Use DMSO:PBS (≤1% v/v) for in vitro assays; for in vivo, employ cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts without altering bioactivity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to improve bioavailability and controlled release .

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